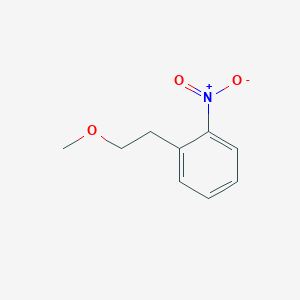

1-(2-Methoxyethyl)2-nitrobenzene

描述

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-(2-methoxyethyl)benzene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of this compound often involves continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to optimize the reaction conditions and minimize the formation of undesired isomers .

化学反应分析

Nitro Group Reduction

The nitro group in 1-(2-methoxyethyl)-2-nitrobenzene undergoes catalytic hydrogenation to yield 1-(2-methoxyethyl)-2-aminobenzene. This reaction is analogous to reductions observed in structurally related nitroaromatics .

Key Conditions and Results:

| Catalyst | Pressure (H₂) | Time | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10% w/w) | 2–3 bar | 30 min | Toluene | High | |

| Pt/C | 1–2 bar | 4 hr | Ethanol | Moderate |

-

Mechanism : The nitro group is reduced to an amine via intermediate hydroxylamine and nitroso derivatives under hydrogenation .

-

Substituent Effects : The methoxyethyl group remains intact during reduction due to its stability under hydrogenation conditions .

Photochemical Reactions

UV irradiation of 1-(2-methoxyethyl)-2-nitrobenzene induces photorelease mechanisms similar to 2-nitrobenzyl ethers .

Identified Intermediates and Kinetics:

-

Pathway :

Substituent-Directed Reactivity

The methoxyethyl and nitro groups influence reaction pathways:

-

Electron Effects :

-

Steric Effects :

Comparative Reactivity with Analogues

科学研究应用

Organic Synthesis

1-(2-Methoxyethyl)-2-nitrobenzene is utilized as an intermediate in organic synthesis. It can participate in various reactions to form more complex molecules. Its nitro group serves as a versatile functional group for further transformations, including:

- Reduction Reactions: The nitro group can be reduced to an amine, which is useful in synthesizing pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic attack at the aromatic ring, allowing for the introduction of different substituents.

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural characteristics that may influence biological activity. Research indicates that derivatives of nitrobenzene compounds often exhibit pharmacological properties such as:

- Antimicrobial Activity: Some studies suggest that nitro-substituted compounds can demonstrate significant antimicrobial effects.

- Anticancer Properties: The ability of nitro compounds to form reactive intermediates can lead to cytotoxic effects on cancer cells.

Environmental Studies

1-(2-Methoxyethyl)-2-nitrobenzene has been studied for its environmental impact, particularly regarding its behavior as a pollutant:

- Toxicological Studies: Research has shown that nitro compounds can be toxic to aquatic life and may pose risks to human health upon exposure.

- Biodegradation Research: Understanding how such compounds degrade in the environment is crucial for assessing their long-term ecological impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing new antimicrobial agents from 1-(2-Methoxyethyl)-2-nitrobenzene derivatives demonstrated promising results against various bacterial strains. The research highlighted the importance of the nitro group in enhancing biological activity.

Case Study 2: Environmental Toxicity Assessment

Another investigation assessed the toxicity of 1-(2-Methoxyethyl)-2-nitrobenzene on aquatic organisms. The findings indicated significant lethality at certain concentrations, prompting further studies into its environmental persistence and degradation pathways.

作用机制

The mechanism of action of 1-(2-Methoxyethyl)2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

相似化合物的比较

Nitrobenzene: Lacks the methoxyethyl group, making it less reactive in certain substitution reactions.

1-Methoxy-4-nitrobenzene: Has a methoxy group directly attached to the benzene ring, leading to different reactivity patterns.

2-Nitroanisole: Contains a nitro group and a methoxy group, but the positioning of the groups affects its chemical behavior.

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

生物活性

1-(2-Methoxyethyl)2-nitrobenzene, with the chemical formula C₉H₁₁NO₃ and CAS number 102871-91-0, is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized primarily through electrophilic aromatic substitution, specifically via the nitration of 1-(2-methoxyethyl)benzene using nitric and sulfuric acids. This compound can undergo various reactions, including reductions to form amino derivatives and nucleophilic substitutions where the nitro group can be replaced by other nucleophiles.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with cellular components through several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with biomolecules, potentially altering cellular pathways.

- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anti-inflammatory Properties

In vitro studies have shown that this compound may possess anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, offering insights into its potential therapeutic uses in treating inflammatory diseases.

Case Studies

A notable case study involved evaluating the cytotoxic effects of this compound on cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner, indicating its potential as a chemotherapeutic agent. The study reported an IC₅₀ value of approximately 50 µM against certain cancer cell lines, highlighting its efficacy compared to existing treatments .

Data Tables

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing 1-(2-Methoxyethyl)-2-nitrobenzene, and what analytical techniques are critical for verifying its purity and structure?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or electrochemical reduction. For example, nitrobenzene derivatives are often reduced electrochemically at carbon cathodes in aprotic solvents like dimethylformamide (DMF), which minimizes by-products and enhances selectivity . Williamson ether synthesis may also apply, where a nitrobenzene derivative reacts with a methoxyethyl halide in the presence of a base.

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>95% by HPLC) . X-ray diffraction can resolve molecular conformation in crystalline forms .

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Key Parameters :

- Temperature : Maintain below 40°C to prevent thermal decomposition of nitro groups.

- Solvent Choice : Use aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions .

- Catalyst/Base : Alkali carbonates (e.g., K₂CO₃) improve nucleophilic substitution efficiency.

- Methodology : Design experiments using Design of Experiments (DoE) to test variables like molar ratios and reaction time. Monitor progress via Thin-Layer Chromatography (TLC) .

Advanced Questions

Q. What are the mechanistic insights into the electrochemical reduction of 1-(2-Methoxyethyl)-2-nitrobenzene, and how do solvent systems influence the reaction pathway?

- Mechanism : The nitro group undergoes a 4-electron reduction to form an amine. In aprotic solvents (e.g., DMF), the radical anion intermediate is stabilized, favoring selective reduction. Protic solvents (e.g., water) may lead to over-reduction or hydrolysis .

- Solvent Effects : Dielectric constants and donor numbers of solvents modulate electron transfer kinetics. For instance, acetonitrile (ε = 37.5) accelerates electron transfer compared to benzene (ε = 2.3) .

Q. How does the electronic structure of 1-(2-Methoxyethyl)-2-nitrobenzene affect its reactivity in cross-coupling reactions, and what computational methods predict such interactions?

- Electronic Effects : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The methoxyethyl chain introduces steric hindrance, influencing regioselectivity.

- Computational Methods : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA models transition states for Suzuki-Miyaura coupling .

Q. What factors influence the stability of 1-(2-Methoxyethyl)-2-nitrobenzene under various storage conditions?

- Degradation Pathways : Exposure to light or moisture may hydrolyze the methoxyethyl group or reduce the nitro moiety.

- Stabilization Strategies : Store in amber vials at -20°C under inert gas (N₂/Ar). Monitor degradation via Fourier-Transform Infrared Spectroscopy (FT-IR) to detect carbonyl by-products .

属性

IUPAC Name |

1-(2-methoxyethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDDMTHRSOAJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。